

Preamble: Navigating the Frontier of Novel Compound Characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethyl-4-formylbenzonitrile**

Cat. No.: **B589501**

[Get Quote](#)

In the landscape of drug discovery and materials science, the synthesis of a novel chemical entity such as **2-Ethyl-4-formylbenzonitrile** marks the beginning of a rigorous journey of characterization. As this molecule is not extensively documented in publicly available literature, this guide serves not as a repository of known data, but as a comprehensive roadmap for its empirical investigation. We will proceed with the logical framework a research scientist would employ, detailing the requisite experimental protocols to elucidate its core physical properties. This document is structured to provide both the "how" and the "why," ensuring that each step is grounded in established scientific principles.

Molecular Identity and Structural Elucidation

Before any physical properties can be meaningfully determined, the unequivocal confirmation of the molecular structure of **2-Ethyl-4-formylbenzonitrile** is paramount.

1.1. Fundamental Properties

- Molecular Formula: C₁₀H₉NO
- Molecular Weight: 159.19 g/mol
- IUPAC Name: **2-Ethyl-4-formylbenzonitrile**
- CAS Number: Not assigned (as of the latest search).

1.2. Predicted Structure

The anticipated molecular structure is foundational to interpreting all subsequent data.

Caption: Molecular structure of **2-Ethyl-4-formylbenzonitrile**.

1.3. Spectroscopic Confirmation Workflow

A multi-spectroscopic approach is required for definitive structural validation. This ensures that all constitutional isomers are discounted and the desired connectivity is confirmed.

Caption: Workflow for the structural elucidation of a novel compound.

- Mass Spectrometry (MS): The initial step is to confirm the molecular weight. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of $C_{10}H_9NO$ (159.0684). The fragmentation pattern will also provide structural clues; characteristic losses would include the formyl group (-29 Da) and fragments related to the ethyl group.[1][2]
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is ideal for identifying the key functional groups. The spectrum of **2-Ethyl-4-formylbenzonitrile** is expected to show characteristic absorption bands:
 - Nitrile (C≡N): A sharp, strong peak around $2220\text{-}2240\text{ cm}^{-1}$.[3]
 - Aldehyde (C=O): A strong, sharp peak around $1690\text{-}1715\text{ cm}^{-1}$ (conjugated).[1][4]
 - Aldehyde C-H: Two weaker peaks around 2720 cm^{-1} and 2820 cm^{-1} .[1]
 - Aromatic C=C: Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
 - Aliphatic C-H: Stretching vibrations just below 3000 cm^{-1} .
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.[5][6]
 - 1H NMR: Will reveal the number and environment of protons. Expected signals include a triplet and quartet for the ethyl group, an aldehyde proton singlet, and distinct signals for the aromatic protons.

- ^{13}C NMR: Will show the number of unique carbon environments. The nitrile and aldehyde carbons will have characteristic chemical shifts.
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the substitution pattern on the aromatic ring by showing correlations between protons and carbons.^[5]

Core Physical Properties: A Guide to Experimental Determination

Once the structure is confirmed, the systematic determination of its physical properties can begin. These properties are critical for applications in drug development, influencing solubility, formulation, and bioavailability.

Table 1: Physical Properties of **2-Ethyl-4-formylbenzonitrile**

Property	Predicted Range/Value	Experimental Value	Methodology
Appearance	White to off-white solid	To be determined	Visual Inspection
Melting Point (°C)	90 - 110	To be determined	Capillary Method (e.g., Mel-Temp)
Boiling Point (°C)	> 250 (at atm. pressure)	To be determined	Micro-boiling point or Distillation

| Solubility | Low in water, soluble in organic solvents | To be determined (mg/mL) | Shake-Flask Method |

2.1. Melting Point Determination

The melting point is a fundamental indicator of purity.^[7] A sharp melting range (typically $< 2^\circ\text{C}$) is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point

- Sample Preparation: Ensure the synthesized compound is a fine, dry powder.
- Loading: Tap the open end of a capillary tube into the powder to collect a small amount (2-3 mm height). Invert and tap the sealed end on a hard surface to pack the sample.
- Apparatus: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[8]
- Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This saves time in the subsequent, more precise measurements.
- Accurate Determination: Use a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
- Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is $T_1 - T_2$.

Causality: A slow heating rate near the melting point is crucial to allow the system to remain in thermal equilibrium, ensuring an accurate reading. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

2.2. Boiling Point Determination

Given the predicted high boiling point, determination at atmospheric pressure may not be feasible without causing decomposition. A micro-boiling point determination or vacuum distillation is more appropriate.[9][10][11]

Experimental Protocol: Micro-Boiling Point (Thiele Tube Method)

Caption: Workflow for micro-boiling point determination.

- Setup: Place a small amount of the liquid (a few milliliters) into a fusion tube. Invert a capillary tube (sealed at one end) and place it into the liquid.
- Heating: Attach the fusion tube to a thermometer and heat it in a Thiele tube containing mineral oil.

- Observation: As the liquid heats, air will be expelled from the capillary tube. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary.
- Cooling & Reading: Remove the heat source. The stream of bubbles will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. This occurs when the vapor pressure of the substance equals the atmospheric pressure.[10]

2.3. Solubility Profiling

Solubility is a critical parameter, especially in drug development. A standardized protocol, such as the shake-flask method, provides reliable data.[12][13][14]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

- Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., phosphate-buffered saline, PBS, at a relevant pH) in a sealed vial.
- Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: Allow the vial to stand, then centrifuge or filter the solution to remove any undissolved solid.
- Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The determined concentration is the equilibrium solubility of the compound in that solvent at that temperature.

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Running the experiment for different durations can validate that equilibrium has been reached.

Data from Analogous Compounds

To provide context for the expected properties of **2-Ethyl-4-formylbenzonitrile**, the known physical properties of structurally related compounds are presented below.

Table 2: Physical Properties of Structurally Related Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
4-Formylbenzonitrile	<chem>C8H5NO</chem>	131.13	100-102[15] [16]	133 (at 12 mmHg)[15][16]
3-Formylbenzonitrile	<chem>C8H5NO</chem>	131.13	75-78[15]	210[15]

| Ethyl Benzoate | C9H10O2 | 150.17 | -34 | 211-213 |

Analysis: The presence of the polar nitrile and formyl groups in 4-Formylbenzonitrile contributes to its solid state at room temperature and relatively high melting point. The addition of an ethyl group in the 2-position of our target molecule may slightly alter the crystal packing and intermolecular forces, but it is still expected to be a solid with a melting point in a similar range.

Conclusion and Forward Outlook

The comprehensive characterization of **2-Ethyl-4-formylbenzonitrile** requires a systematic and multi-faceted experimental approach. This guide outlines the foundational protocols for confirming its structure and determining its key physical properties. The data generated from these experiments will be invaluable for any future research and development, providing the necessary foundation for formulation, pharmacokinetic studies, and material science applications. The principles and methodologies described herein represent a robust framework for the characterization of any novel chemical entity, ensuring scientific rigor and data integrity.

References

- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80498, Ethyl 4-formylbenzoate. Retrieved from [\[Link\]](#)

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).... Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Spectra and structure of benzonitriles and some of its simple derivatives. Retrieved from [\[Link\]](#)
- Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [\[Link\]](#)
- Al-Mustaql University College. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved from [\[Link\]](#)
- NIST. (n.d.). Benzaldehyde. In NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- University of Calgary. (n.d.). Melting point determination. Retrieved from [\[Link\]](#)
- Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [\[Link\]](#)
- European Union Reference Laboratory for Alternatives to Animal Testing. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2024, July 30). 19.15: Spectroscopy of Aldehydes and Ketones. Retrieved from [\[Link\]](#)
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). True Melting Point Determination. Retrieved from [\[Link\]](#)

- MDPI. (n.d.). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [\[Link\]](#)
- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). C₇H₆O C₆H₅CHO mass spectrum of benzaldehyde. Retrieved from [\[Link\]](#)
- ResearchGate. (2018, March 20). (PDF) Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90670, m-Formylbenzonitrile. Retrieved from [\[Link\]](#)
- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [\[Link\]](#)
- International Journal of Scientific & Technology Research. (n.d.). Spectral (UV and NMR) Analysis Of 4-(Dimethylamino) Benzonitrile By Density Functional Theory Calculations. Retrieved from [\[Link\]](#)
- Mettler-Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [\[Link\]](#)
- Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [\[Link\]](#)
- Truman State University. (n.d.). Experiment 1 - Melting Points. Retrieved from [\[Link\]](#)
- Wiley. (n.d.). Structure Elucidation by NMR in Organic Chemistry. Retrieved from [\[Link\]](#)
- Chemistry Stack Exchange. (2013, April 2). What is the substituent on this benzaldehyde? (MS attached). Retrieved from [\[Link\]](#)
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [\[Link\]](#)
- The Catalyst. (n.d.). Boiling Points. Retrieved from [\[Link\]](#)

- Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB. Retrieved from [\[Link\]](#)
- ChemSynthesis. (2025, May 20). 2-amino-3-ethyl-4-hydroxybenzonitrile. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. smbstcollege.com [smbstcollege.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vernier.com [vernier.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. lifechemicals.com [lifechemicals.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. 4-Formylbenzonitrile | 105-07-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- To cite this document: BenchChem. [Preamble: Navigating the Frontier of Novel Compound Characterization]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b589501#physical-properties-of-2-ethyl-4-formylbenzonitrile\]](https://www.benchchem.com/product/b589501#physical-properties-of-2-ethyl-4-formylbenzonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com